molecular formula C26H29N3O8 B554317 Z-Lys(Z)-OSu CAS No. 21160-83-8

Z-Lys(Z)-OSu

Cat. No. B554317
CAS RN: 21160-83-8
M. Wt: 511.5 g/mol
InChI Key: LHOAUCZIIQFZMI-UHFFFAOYSA-N
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Description

Z-Lys(Z)-OSu, also known as Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester, is a compound with the molecular formula C26H29N3O8 and a molecular weight of 511.52 . It is used in research and development .


Synthesis Analysis

Z-Lys(Z)-OSu is synthesized by combining nickel-catalyzed living ethylene polymerization with controlled ring-opening polymerization (ROP) of ε-benzyloxycarbonyl-L-lysine-N-carboxyanhydride (Z-Lys-NCA) and sequential post-functionalization .


Molecular Structure Analysis

The molecular structure of Z-Lys(Z)-OSu is complex, with a mono-isotopic mass of 511.195465 Da . It has a molecular formula of C26H29N3O8 .


Chemical Reactions Analysis

Z-Lys(Z)-OSu is involved in various chemical reactions. For instance, it has been used in the synthesis of lysine peptide derivatives and glucosepane . It also plays a role in the polymerization of amino acid N-carboxyanhydrides .


Physical And Chemical Properties Analysis

Z-Lys(Z)-OSu is a compound with a density of 1.2±0.1 g/cm3, a boiling point of 659.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has a molar refractivity of 109.6±0.3 cm3 .

Scientific Research Applications

  • Enzyme Assays

    • Field : Biochemistry
    • Application : Z-Lys-SBzl·HCl is used as a substrate for a sensitive colorimetric assay for trypsin-like enzymes, such as kallikreins, thrombin, plasmin, trypsin, and enteropeptidase . A sensitive, coupled assay for plasminogen activators (urokinase and tPA) using this substrate has also been described .
    • Method : The enzyme’s activity is measured by its ability to hydrolyze Z-Lys-SBzl . The rate of hydrolysis is monitored by measuring the change in absorbance at a specific wavelength.
    • Results : The specific activity of the enzyme can be quantified. For example, the specific activity of recombinant human Granzyme A protein is approximately 110U/µg protein .
  • Polymer Synthesis

    • Field : Polymer Chemistry
    • Application : Z-Lys derivatives are used in the synthesis of highly branched poly(ε-benzyloxycarbonyl-L-lysine) (poly(Z-Lys)) and poly(ε-trifluoroacetyl-L-lysine) (poly(TFA-Lys)) .
    • Method : The synthesis involves a ring-opening polymerization followed by end functionalization .
    • Results : Highly branched poly(Z-Lys) and poly(TFA-Lys) are obtained in a small number of straightforward synthetic steps .
  • Block Copolypeptide Synthesis

    • Field : Polymer Science
    • Application : Z-Lys derivatives are used in the synthesis of well-defined block copolypeptides . These materials can self-assemble into precisely defined structures, making them useful for applications in medicine, biomineralization, and analysis .
    • Method : The synthesis involves controlled NCA polymerization . Using these methods, block and random copolypeptides of controlled dimensions can be prepared .
    • Results : The ability of well-defined block copolypeptides to assemble into supramolecular copolypeptide micelles, copolypeptide vesicles, and copolypeptide hydrogels has been described .
  • Protease Assays

    • Field : Biochemistry
    • Application : Z-Lys-ONp·HCl is a synthetic chromogenic substrate used for the determination of serine and thiol proteases, such as urokinase, trypsin, cathepsin B, cathepsin L, and papain .
    • Method : The activity of these enzymes is measured by their ability to hydrolyze Z-Lys-ONp .
    • Results : The specific activity of the enzymes can be quantified .
  • Nanotherapeutics for Periodontitis

    • Field : Nanomedicine
    • Application : Nanotherapeutics, which can achieve stable cell targeting, oral retention, and smart release, are being explored for the treatment of periodontitis . Z-Lys derivatives could potentially be incorporated into these nanotherapeutic strategies.
    • Method : The nanotherapeutic strategies are based on the triple concerto of antibacterial activity, immunomodulation, and periodontium regeneration .
    • Results : These strategies are expected to provide novel and effective therapeutic options for periodontitis .
  • Induction of Target Cell Apoptosis

    • Field : Immunology
    • Application : Z-Lys-SBzl is used in the study of tryptase-like activities of T and NK cells, which contribute to the induction of target cell apoptosis .
    • Method : The activity of these cells is measured by their ability to hydrolyze Z-Lys-SBzl .
    • Results : GzmA-deficient mice exhibit residual Z-Lys-SBzl hydrolyzing activity and almost normal levels of lymphocyte-mediated cytotoxicity .

Safety And Hazards

Z-Lys(Z)-OSu is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, it is advised to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOAUCZIIQFZMI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144662
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Lys(Z)-OSu

CAS RN

21160-83-8
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21160-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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